TEMPO メタクリレート

概要

説明

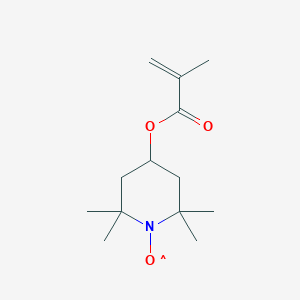

TEMPO methacrylate, also known as 4-methacryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl, is a compound that combines the properties of the stable nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a methacrylate group. This compound is widely used in polymer chemistry due to its ability to mediate controlled radical polymerizations and its redox-active properties.

科学的研究の応用

TEMPO methacrylate has a wide range of scientific research applications, including:

Polymer Chemistry: It is used as a monomer in the synthesis of polymers with controlled architectures and properties. The presence of the TEMPO group allows for the formation of redox-active polymers.

Electrochemistry: TEMPO methacrylate-based polymers are used in the development of organic batteries and redox flow batteries due to their high redox potentials and fast reaction kinetics.

Biomedical Applications: TEMPO methacrylate-based materials are explored for drug delivery systems and bioimaging agents due to their stability and biocompatibility.

生化学分析

Biochemical Properties

The biochemical properties of TEMPO methacrylate are primarily associated with its redox-active nature . It is known to interact with various biomolecules, particularly in the context of organic synthesis and catalysis . Detailed information about specific enzymes, proteins, or other biomolecules it interacts with is currently limited.

Cellular Effects

As a synthetic polymer, it is primarily used in materials science applications such as in the fabrication of organic batteries

Molecular Mechanism

The molecular mechanism of TEMPO methacrylate primarily involves its role in organic synthesis and catalysis . It is known to participate in radical-mediated polymerization processes . The TEMPO moiety in the methacrylate acts as a stable radical that can engage in various chemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, TEMPO methacrylate has been shown to be a valuable component in the synthesis of polymers with different monomer ratios . These polymers have been characterized for use as electrode material in organic batteries . Specific information about the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited.

Metabolic Pathways

The metabolic pathways involving TEMPO methacrylate are not well-understood. As a synthetic polymer, it is not typically involved in biological metabolic pathways. Its primary use is in the field of materials science, particularly in the fabrication of organic batteries .

準備方法

Synthetic Routes and Reaction Conditions

TEMPO methacrylate can be synthesized through the esterification of TEMPO with methacryloyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

- Dissolve TEMPO in an organic solvent such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add methacryloyl chloride to the mixture while maintaining a low temperature (0-5°C) to control the reaction rate.

- Stir the reaction mixture at room temperature for several hours.

- Purify the product by washing with water and drying over anhydrous magnesium sulfate.

- Remove the solvent under reduced pressure to obtain TEMPO methacrylate as a red solid.

Industrial Production Methods

Industrial production of TEMPO methacrylate follows similar principles but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques such as distillation or recrystallization to ensure high purity and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

化学反応の分析

Types of Reactions

TEMPO methacrylate undergoes various types of chemical reactions, including:

Oxidation: TEMPO methacrylate can act as an oxidizing agent due to the presence of the nitroxyl radical. It can oxidize alcohols to aldehydes or ketones under mild conditions.

Polymerization: TEMPO methacrylate can participate in radical polymerization reactions to form polymers with controlled molecular weights and narrow molecular weight distributions.

Substitution: The methacrylate group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common reagents include primary or secondary alcohols, and the reaction is typically carried out in the presence of a base such as sodium bicarbonate.

Polymerization: The polymerization of TEMPO methacrylate is often initiated by radical initiators such as azobisisobutyronitrile (AIBN) at elevated temperatures (60-80°C).

Substitution: Nucleophiles such as amines or thiols can react with the methacrylate group under mild conditions to form substituted products.

Major Products

Oxidation: The major products are aldehydes or ketones, depending on the starting alcohol.

Polymerization: The major products are polymers with TEMPO methacrylate units in the backbone.

Substitution: The major products are substituted TEMPO methacrylate derivatives with various functional groups.

作用機序

The mechanism of action of TEMPO methacrylate is primarily based on the redox activity of the TEMPO group. The nitroxyl radical can undergo reversible one-electron redox reactions, making it an effective mediator in oxidation and reduction processes. In polymerization reactions, TEMPO methacrylate acts as a stable radical that can control the growth of polymer chains, leading to well-defined polymer structures .

類似化合物との比較

TEMPO methacrylate can be compared with other methacrylate derivatives and TEMPO-based compounds:

Poly(2,2,6,6-tetramethylpiperidinyl-N-oxyl-4-methacrylate) (PTMA): PTMA is a similar compound where the TEMPO group is directly attached to the methacrylate backbone.

Isobornyl Methacrylate (IBMA): IBMA is another methacrylate derivative with a bulky isobornyl group.

α-Pinene Methacrylate (αPMA): αPMA is a terpene-derived methacrylate that undergoes self-crosslinking during polymerization.

Conclusion

TEMPO methacrylate is a versatile compound with significant applications in polymer chemistry, electrochemistry, catalysis, and biomedical fields. Its unique combination of a stable nitroxyl radical and a polymerizable methacrylate group makes it a valuable tool for researchers and industry professionals alike.

生物活性

TEMPO methacrylate, a derivative of the stable free radical 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), is increasingly recognized for its unique biological activities and applications in various fields, including electrochemistry and polymer science. This article explores the biological activity of TEMPO methacrylate, focusing on its synthesis, electrochemical properties, and potential applications in drug delivery and battery technologies.

Synthesis of TEMPO Methacrylate

TEMPO methacrylate can be synthesized through the radical polymerization of methacrylic acid derivatives with TEMPO as an initiator. The process typically involves single electron transfer-living radical polymerization (SET-LRP), which allows for precise control over molecular weight and dispersity. The resulting poly(TEMPO methacrylate) (PTMA) exhibits a high degree of oxidation stability and electrochemical activity.

The electrochemical behavior of PTMA has been extensively studied due to its potential applications in energy storage systems. Research indicates that higher molecular weight PTMA polymers demonstrate superior specific discharging capacities and cycling stability compared to lower molecular weight counterparts. This is attributed to their reduced solubility in electrolytes, which enhances their performance in battery applications .

| Molecular Weight (kDa) | Specific Discharging Capacity (mAh/g) | Cycling Stability (%) |

|---|---|---|

| 50 | 120 | 75 |

| 100 | 150 | 80 |

| 169 | 180 | 85 |

Biological Activity

The biological activity of TEMPO methacrylate is primarily linked to its redox properties. As a stable radical, TEMPO can act as an antioxidant, scavenging free radicals and potentially protecting cells from oxidative stress. Studies have demonstrated that TEMPO derivatives can modulate various biological pathways, influencing cell viability and proliferation.

Case Study: Antioxidant Activity

A study investigating the antioxidant properties of TEMPO methacrylate derivatives found that these compounds significantly reduced oxidative damage in cellular models. The mechanism involves the donation of an electron to reactive oxygen species (ROS), effectively neutralizing them and preventing cellular damage .

Applications in Drug Delivery

Due to its biocompatibility and ability to form hydrophilic networks, TEMPO methacrylate is being explored as a drug delivery system. Crosslinked hydrophilic copolymers containing TEMPO have shown promise in facilitating controlled release mechanisms for therapeutic agents. For instance, hydrophilic crosslinked poly(TEMPO-co-METAC) polymers were synthesized for use in aqueous battery chemistries but also exhibit potential for drug delivery applications due to their tunable hydrophilicity and redox activity .

Toxicological Considerations

While TEMPO methacrylate shows promising biological activity, it is essential to consider its toxicological profile. Research indicates that while TEMPO derivatives possess antioxidant properties, they may also exhibit cytotoxic effects at high concentrations. Continuous monitoring and evaluation of their safety profiles are crucial as their applications expand into biomedical fields .

特性

IUPAC Name |

(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-9(2)11(15)17-10-7-12(3,4)14(16)13(5,6)8-10/h10,16H,1,7-8H2,2-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCMOBOGFWDBFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CC(N(C(C1)(C)C)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。